molecular formula C22H14O4 B5621248 4-oxo-2-phenyl-4H-chromen-6-yl benzoate CAS No. 121287-13-6

4-oxo-2-phenyl-4H-chromen-6-yl benzoate

Cat. No.: B5621248
CAS No.: 121287-13-6
M. Wt: 342.3 g/mol
InChI Key: RDGJITAVUBVFLP-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-4H-chromen-6-yl benzoate is a chromene-derived benzoate ester characterized by a bicyclic chromene core (benzene fused with a pyran ring) substituted with a phenyl group at position 2, a ketone at position 4, and a benzoate ester at position 4. Chromene derivatives are notable for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Properties

IUPAC Name

(4-oxo-2-phenylchromen-6-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)25-22(24)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJITAVUBVFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352696
Record name 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121287-13-6
Record name 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-phenyl-4H-chromen-6-yl benzoate typically involves the condensation of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-phenyl-4H-chromen-6-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-oxo-2-phenyl-4H-chromen-6-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects. It may also interact with cellular receptors and signaling pathways, leading to modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

Benzoate esters vary in their alkyl/aryl substituents, which critically impact their physical and chemical properties. Key comparisons include:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
4-Oxo-2-phenyl-4H-chromen-6-yl benzoate ~348 (estimated) Not reported Low in water; soluble in DMSO, acetone Potential bioactive agent
Methyl benzoate 136.15 12–15 Miscible in organic solvents Flavoring agent, cosmetics
Benzyl benzoate 212.25 21 Insoluble in water; soluble in ethanol Pharmaceutical (antiparasitic), fragrances
Ethyl 4-(dimethylamino)benzoate 193.24 63–65 Polar aprotic solvents Co-initiator in dental resins
  • Reactivity : The chromene core in this compound may confer higher stability against hydrolysis compared to alkyl benzoates like methyl or benzyl benzoate, which hydrolyze readily under acidic/basic conditions .

Functional Analogues: Chromene Derivatives

Chromene derivatives with substituents at positions 2, 4, and 6 exhibit varied bioactivity:

Compound Substituents Bioactivity Key Findings
This compound 2-phenyl, 4-oxo, 6-benzoate Hypothesized antimicrobial/antioxidant Structural similarity to bioactive chromenes
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate 4-methoxyphenoxy, 3-oxo Not reported Crystallographically characterized
7-Nitroquinolin-8-yl 4-methylbenzoate Nitroquinoline, 4-methylbenzoate Antimicrobial (inferred) Structural analog with nitro group

Biological Activity

4-Oxo-2-phenyl-4H-chromen-6-yl benzoate is a compound belonging to the chromone family, characterized by its unique substitution pattern which imparts distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.

The molecular formula of this compound is C18_{18}H14_{14}O3_3, with a molecular weight of approximately 290.3 g/mol. Its structure comprises a chromone core with a phenyl group and a benzoate moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes associated with oxidative stress and inflammation, which are critical in the pathogenesis of several diseases.
  • Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.
  • Modulation of Signaling Pathways : It may interact with cellular receptors and modulate gene expression, influencing cellular responses.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for therapeutic use in chronic inflammatory conditions.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, it has demonstrated inhibitory effects on Rho-associated kinases (ROCKs), which are implicated in cancer progression.

Case Studies and Research Findings

StudyFindings
Zhao et al., 2019 Identified 4H-chromen-4-one derivatives as selective ROCK inhibitors; showed protective effects against high glucose-induced oxidative stress in retinal neurons.
BenchChem Analysis Highlighted the compound's potential in treating neurodegenerative disorders due to its antioxidant properties.
PMC Study Evaluated flavonoid-based compounds similar to 4-oxo derivatives for their inhibitory effects on various kinases, indicating potential for cancer therapy.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies suggest that substitutions at specific positions on the chromone ring can significantly influence potency against biological targets.

Q & A

Q. What are the common synthetic routes for 4-oxo-2-phenyl-4H-chromen-6-yl benzoate, and what are the critical reaction conditions?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the chromenone core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the phenyl group at the C2 position using Friedel-Crafts alkylation or Suzuki coupling (if halogenated precursors are used) .
  • Step 3 : Esterification of the hydroxyl group at the C6 position with benzoic acid derivatives, often employing DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents . Key parameters include temperature control (80–120°C for cyclization), solvent selection (DMF or THF for coupling reactions), and catalyst optimization (e.g., palladium catalysts for cross-coupling) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Chromatography : HPLC or TLC with UV detection (λ = 254–310 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for phenyl groups).
  • IR to identify ester carbonyl stretches (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 357.1234 for C₂₂H₁₆O₄) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assays for this compound?

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition studies) may arise from:

  • Solubility issues : Use DMSO-d6 or surfactants (e.g., Tween-80) to improve dissolution.
  • Assay interference : Validate results using orthogonal methods (e.g., fluorescence quenching controls for fluorescence-based assays).
  • Structural analogs : Compare activity with derivatives (e.g., ethyl or methyl benzoate variants) to identify substituent-specific effects .

Q. How do substituents on the benzoate moiety influence the compound’s photophysical properties?

Substituents alter π-π* transitions and fluorescence quantum yields:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) redshift absorption maxima (λₐᵦₛ ~350→370 nm) due to extended conjugation.
  • Electron-donating groups (e.g., -OCH₃) enhance fluorescence intensity by reducing non-radiative decay . Experimental validation: Use time-resolved fluorescence spectroscopy and TD-DFT calculations .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be mitigated?

Challenges include:

  • Disorder in the phenyl ring : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Weak diffraction : Optimize crystal growth via slow evaporation in ethyl acetate/hexane mixtures. Refinement protocols (e.g., SHELXL with anisotropic displacement parameters) improve accuracy for C=O and ester groups .

Methodological Guidance for Experimental Design

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization kinetics.
  • Workup protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • COX-2 inhibition : ELISA-based assays using recombinant COX-2 enzyme.
  • NF-κB pathway : Luciferase reporter assays in RAW 264.7 macrophages.
  • Cytokine profiling : Multiplex ELISA for IL-6, TNF-α, and IL-1β in LPS-stimulated cells .

Contradiction Analysis Example

A study reports conflicting solubility data (DMSO vs. aqueous buffer):

  • Root cause : Protonation of the chromenone carbonyl in acidic buffers reduces solubility.
  • Resolution : Use pH-adjusted buffers (pH 7.4) or co-solvents (5% PEG-400) to mimic physiological conditions .

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